3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one 3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 920163-69-5
VCID: VC4270776
InChI: InChI=1S/C25H21N7O3/c33-24(19-14-18-8-4-5-9-20(18)35-25(19)34)31-12-10-30(11-13-31)22-21-23(27-16-26-22)32(29-28-21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6OC5=O
Molecular Formula: C25H21N7O3
Molecular Weight: 467.489

3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

CAS No.: 920163-69-5

Cat. No.: VC4270776

Molecular Formula: C25H21N7O3

Molecular Weight: 467.489

* For research use only. Not for human or veterinary use.

3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one - 920163-69-5

Specification

CAS No. 920163-69-5
Molecular Formula C25H21N7O3
Molecular Weight 467.489
IUPAC Name 3-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one
Standard InChI InChI=1S/C25H21N7O3/c33-24(19-14-18-8-4-5-9-20(18)35-25(19)34)31-12-10-30(11-13-31)22-21-23(27-16-26-22)32(29-28-21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Standard InChI Key VMYJAEQBYZIXHN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6OC5=O

Introduction

Molecular Formula and Weight

The molecular formula for this compound is C21H22N6O3C_{21}H_{22}N_{6}O_{3}, and it has a molecular weight of approximately 394.44 g/mol.

Structural Representation

The structural representation of the compound can be depicted as follows:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.

  • Piperazine Moiety: A six-membered ring containing two nitrogen atoms.

  • Chromene Structure: A benzopyran derivative that contributes to the compound's aromatic properties.

3 Synthesis Pathway

The synthesis of 3-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions:

  • Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction involving azides and alkynes.

  • Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.

  • Chromene Formation: The chromene structure is synthesized through condensation reactions involving phenolic compounds with carbonyls.

  • Final Coupling Reaction: The final product is formed by coupling the piperazine derivative with the chromene structure.

Pharmacological Potential

Research indicates that compounds similar to 3-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit a range of biological activities:

  • Anticancer Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation.

  • Antimicrobial Properties: The presence of the triazole ring may enhance antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors, potentially leading to inhibition or modulation of cellular pathways.

Experimental Data

Research has demonstrated that specific structural modifications can significantly enhance the activity of these compounds:

  • IC50 Values: Various studies report IC50 values indicating the concentration required for 50% inhibition of cell growth or enzyme activity, providing insight into the potency of these compounds.

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